(1R,2R)-2-Aminocyclohexanol

Descripción

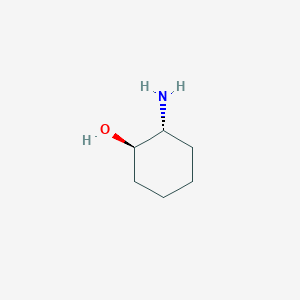

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310006 | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-16-8, 6982-39-4 | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 2-amino-, (1R,2R)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Significance Within the 2 Aminocyclohexanol Isomer Series

The 2-aminocyclohexanol (B3021766) molecule possesses two chiral centers, leading to the existence of four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The maximum number of stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. savemyexams.com In the case of 2-aminocyclohexanol, with two chiral centers, there are 2^2 = 4 possible stereoisomers. savemyexams.com These isomers are categorized into two pairs of enantiomers (mirror images that are non-superimposable) and diastereomers (stereoisomers that are not mirror images).

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers and are known as the trans-isomers because the amino and hydroxyl groups are on opposite sides of the cyclohexane (B81311) ring. cymitquimica.com Conversely, the (1R,2S) and (1S,2R) isomers are another pair of enantiomers, referred to as the cis-isomers, with both functional groups on the same side of the ring. smolecule.com The rigid and well-defined spatial arrangement of the functional groups in (1R,2R)-2-aminocyclohexanol is crucial to its role in asymmetric synthesis. chem960.com This specific trans-configuration provides a predictable and stable chiral environment, which is essential when it is used as a chiral auxiliary or as a precursor to chiral ligands for catalysts. cymitquimica.com The distinct three-dimensional structure of each stereoisomer leads to different chemical and biological properties, underscoring the importance of stereochemical purity in research and applications.

Table 1: Stereoisomers of 2-Aminocyclohexanol

| Isomer | Absolute Configuration | Relative Configuration | Relationship to this compound |

|---|---|---|---|

| This compound | R at carbon 1, R at carbon 2 | trans | - |

| (1S,2S)-2-Aminocyclohexanol | S at carbon 1, S at carbon 2 | trans | Enantiomer |

| (1R,2S)-2-Aminocyclohexanol | R at carbon 1, S at carbon 2 | cis | Diastereomer |

Historical Context of Academic Research on 2 Aminocyclohexanol Derivatives

The academic exploration of 2-aminocyclohexanol (B3021766) derivatives is deeply rooted in the broader field of asymmetric synthesis, which aims to create a specific chiral stereoisomer. slideshare.net The use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a substrate to direct a stereoselective reaction, has been a cornerstone of this field for over three decades. researchgate.net Many of these auxiliaries are derived from readily available and inexpensive natural sources. researchgate.net

Early research focused on developing methods to resolve racemic mixtures of 2-aminocyclohexanol derivatives to obtain the enantiomerically pure forms. A notable protocol described the efficient resolution of racemic 2-aminocyclohexanol derivatives using (R)- and (S)-mandelic acid, yielding both enantiomers with greater than 99% enantiomeric excess. acs.org This breakthrough provided access to a variety of optically active aminocyclohexanols, which were subsequently investigated as ligands in asymmetric catalysis. acs.org For instance, these resolved aminocyclohexanols demonstrated success in catalyzed asymmetric phenyl transfer reactions to benzaldehydes and in the transfer hydrogenation of aryl ketones, achieving high enantioselectivity. acs.org These foundational studies established the utility of 2-aminocyclohexanol derivatives as versatile chiral building blocks.

Overview of Current Academic Research Trajectories for 1r,2r 2 Aminocyclohexanol

Chemoenzymatic Synthesis Approaches for Enantiopure this compound

Chemoenzymatic methods leverage the high selectivity of enzymes to achieve efficient kinetic resolution of racemic mixtures or to catalyze stereoselective transformations, providing access to enantiopure 2-aminocyclohexanol derivatives.

Lipase-Catalyzed Enantioselective Hydrolysis in this compound Preparation

Lipases are frequently employed for the kinetic resolution of racemic 2-aminocyclohexanol derivatives. This strategy typically involves the enantioselective hydrolysis of a racemic ester derivative or the enantioselective acylation of the racemic amino alcohol.

One practical approach involves the lipase-catalyzed enantioselective hydrolysis of racemic trans-2-(t-butoxycarbonyl)aminocyclohexyl acetate (B1210297). oup.com Using Pseudomonas cepacia lipase (B570770), this method yields the unreacted (1R,2R)-acetate and the hydrolyzed (1S,2S)-alcohol, both with high enantiomeric excess (ee). oup.com Specifically, the reaction can produce the (1S,2S)-alcohol with >99% ee and the remaining (1R,2R)-acetate with 97% ee. oup.com Subsequent hydrolysis of the acetate provides the desired this compound. oup.com Lipase Amano PS has also been shown to be effective in this resolution. tandfonline.com

The choice of acylating agent and solvent can significantly impact the efficiency and selectivity of the resolution. For instance, vinyl acetate has been identified as a practical and convenient acylating agent for the resolution of (±)-trans-2-tert-butoxycarbonylamino cyclohexanol (B46403) catalyzed by supported Lipase Amano PS-D. tandfonline.com This method allows for the straightforward isolation of the desired (1S,2S)-enantiomer. tandfonline.com

| Enzyme | Substrate | Product 1 | ee of Product 1 | Product 2 | ee of Product 2 |

| Pseudomonas cepacia lipase | trans-2-(t-butoxycarbonyl)aminocyclohexyl acetate | (1S,2S)-2-(t-butoxycarbonyl)aminocyclohexanol | >99% | (1R,2R)-2-(t-butoxycarbonyl)aminocyclohexyl acetate | 97% |

| Lipase Amano PS-D | (±)-trans-2-tert-butoxycarbonylamino cyclohexanol | (1S,2S)-trans-2-tert-butoxycarbonylamino cyclohexanol | 95% | (1R,2R)-trans-2-tert-butoxycarbonylamino cyclohexyl acetate | 92% |

Artificial Cascade Biocatalysis for Stereoisomer Synthesis of 2-Aminocyclohexanols

A sophisticated approach for synthesizing all four stereoisomers of 2-aminocyclohexanol involves an artificial cascade biocatalysis system. cjcatal.comcjcatal.com This innovative method starts from the readily available cyclohexene (B86901) oxide and utilizes a sequence of enzymatic reactions without the need to isolate intermediates. cjcatal.comcjcatal.com

The cascade typically comprises an epoxide hydrolase (EH), an alcohol dehydrogenase (ADH), and either a reductive aminase (RedAm) or an amine dehydrogenase (AmDH). cjcatal.comcjcatal.com By carefully selecting and combining enzymes with specific stereoselectivities, each of the four stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—can be produced in high yields (up to 95%) and with excellent stereoselectivity (up to 98% de). cjcatal.comcjcatal.com This biocatalytic cascade can also be adapted to produce various 2-(alkylamino)cyclohexanols by using different organic amines instead of ammonia. cjcatal.comcjcatal.com

Enzymatic Resolution Techniques for Racemic 2-Aminocyclohexanol Derivatives

Enzymatic resolution is a widely recognized and effective method for obtaining enantiomerically pure 2-aminocyclohexanol derivatives. oup.comtandfonline.com This technique relies on the ability of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. oup.comtandfonline.com

A common strategy is the kinetic resolution of a racemic derivative, such as trans-2-(t-butoxycarbonyl)aminocyclohexyl acetate, through enantioselective hydrolysis. oup.com For example, Pseudomonas cepacia lipase can hydrolyze the (1S,2S)-enantiomer, leaving the (1R,2R)-enantiomer as the unreacted acetate. oup.com This provides both enantiomers with high optical purity after separation. oup.com

Another approach is the enantioselective acylation of racemic 2-aminocyclohexanol or its N-protected derivatives. tandfonline.com Supported Lipase Amano PS-D has been used to catalyze the selective acylation of (±)-trans-2-tert-butoxycarbonylamino cyclohexanol, yielding the acylated (1R,2R)-enantiomer and the unreacted (1S,2S)-enantiomer. tandfonline.com The efficiency of these resolutions can often be improved by optimizing reaction conditions, such as the choice of solvent and acylating agent. tandfonline.com For instance, using vinyl acetate as the acylating agent can lead to faster reaction times and high enantioselectivity. tandfonline.com

Chemical Resolution Strategies for this compound

Chemical resolution provides an alternative to enzymatic methods for separating enantiomers of 2-aminocyclohexanol. These strategies typically involve the formation of diastereomeric derivatives that can be separated by physical means.

Diastereomeric Salt Formation Utilizing Chiral Resolving Agents

A classical and effective method for resolving racemic trans-2-aminocyclohexanol is through the formation of diastereomeric salts using a chiral resolving agent. google.com This technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

Optically active 2-methoxyphenylacetic acid has been successfully employed as a resolving agent for racemic trans-2-aminocyclohexanol. google.com The reaction produces a diastereomeric salt with the desired enantiomer, which can then be isolated. google.com For example, reacting racemic trans-2-aminocyclohexanol with (R)-2-methoxyphenylacetic acid can lead to the precipitation of the (1R,2R)-trans-2-aminocyclohexanol salt, which can be separated by filtration. google.com After separation, the chiral resolving agent is removed to yield the enantiomerically pure aminocyclohexanol. This method has been shown to produce optically active trans-2-aminocyclohexanol with a high yield. google.com

Other chiral acids, such as optically active di-O-benzoyltartaric acid and mandelic acid, have also been utilized for the resolution of 2-aminocyclohexanol and its derivatives. google.comnih.govcornell.edu For instance, the sequential use of (R)- and (S)-mandelic acid provides an efficient protocol for resolving racemic 2-aminocyclohexanol derivatives, yielding both enantiomers with over 99% ee. nih.govcornell.edu A simple aqueous workup allows for the isolation of the pure amino alcohols and the nearly quantitative recovery of the mandelic acid. nih.govcornell.edu

| Chiral Resolving Agent | Racemic Substrate | Isolated Diastereomeric Salt | Optical Purity of Final Product |

| (R)-2-methoxyphenylacetic acid | trans-2-aminocyclohexanol | (1R,2R)-trans-2-aminocyclohexanol · (R)-2-methoxyphenylacetic acid salt | 76.2% ee |

| (R)- and (S)-Mandelic Acid | 2-aminocyclohexanol derivatives | Diastereomeric mandelate (B1228975) salts | >99% ee |

| Di-O-benzoyltartaric acid | trans-2-aminocyclohexanol | Diastereomeric tartrate salts | ~80% ee (after three crystallizations) google.com |

Preparation of Enantiopure Derivatives from Racemic Mixtures

The preparation of enantiopure derivatives from racemic mixtures of 2-aminocyclohexanol is a key step in many resolution strategies. This often involves the protection of the amino and/or hydroxyl group to facilitate the resolution process or to prepare the substrate for a subsequent stereoselective reaction.

For instance, in enzymatic resolutions, the racemic aminocyclohexanol is often converted into an ester derivative, such as trans-2-(t-butoxycarbonyl)aminocyclohexyl acetate. oup.com This allows for lipase-catalyzed enantioselective hydrolysis, where one enantiomer of the ester is hydrolyzed to the corresponding alcohol while the other remains as the ester. oup.com After separation of the alcohol and the unreacted ester, the protecting groups can be removed to yield the enantiopure aminocyclohexanols. oup.com

Similarly, in chemical resolutions involving diastereomeric salt formation, the racemic aminocyclohexanol is reacted directly with a chiral acid. google.com Once the diastereomeric salts are separated, the enantiopure aminocyclohexanol is liberated, often by treatment with a base to neutralize the acid and subsequent extraction. google.com

Furthermore, enantiopure derivatives can be synthesized from racemic mixtures through methods that involve the formation of a covalently bonded diastereomeric intermediate. These intermediates can then be separated chromatographically or by crystallization, followed by cleavage of the chiral auxiliary to release the desired enantiopure 2-aminocyclohexanol derivative.

An in-depth examination of the synthetic and purification methodologies for this compound reveals a variety of sophisticated chemical strategies. These methods are crucial for accessing enantiomerically pure forms of this important chiral building block.

1r,2r 2 Aminocyclohexanol As a Chiral Building Block in Organic Synthesis

Utility in the Construction of Complex Chiral Molecules

The defined stereochemistry of (1R,2R)-2-aminocyclohexanol makes it an excellent starting material or auxiliary for the synthesis of complex chiral molecules. Its rigid cyclohexane (B81311) framework and the presence of two distinct functional groups (amine and hydroxyl) at defined stereocenters allow for predictable and controlled transformations, which are crucial in asymmetric synthesis.

One significant application is its use as a chiral auxiliary. researchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. For instance, this compound can be condensed with racemic carboxylic acids of Iridium(III) complexes to form diastereomers. researchgate.net These diastereomers can then be separated using standard chromatographic techniques, such as HPLC with a non-chiral column or silica (B1680970) gel column chromatography. researchgate.net Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the Iridium(III) complexes, demonstrating the effectiveness of this compound in optical resolution. researchgate.net

Furthermore, this chiral building block is instrumental in the synthesis of biologically active molecules and their intermediates. For example, it serves as a precursor for a JNK inhibitor intermediate, (1R,2R,5R)-5-Amino-2-methylcyclohexanol. nih.gov The synthesis of such complex molecules often requires multiple steps, and starting with a chiral precursor like this compound can significantly simplify the synthetic route and ensure the desired stereochemistry in the final product. nih.gov

The compound's utility also extends to its role as a ligand in asymmetric catalysis. acs.orgnih.gov Derivatives of optically active aminocyclohexanols have been successfully used in catalyzed asymmetric phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, achieving high enantiomeric excess (up to 96% ee). acs.orgnih.gov

Derivatization Strategies for Enhancing Synthetic Versatility

The synthetic utility of this compound can be significantly expanded through the derivatization of its amino and hydroxyl functional groups. These modifications allow for the introduction of various protecting groups or the conversion into other functional moieties, thereby enhancing its versatility as a chiral building block.

The amino group of this compound can be readily functionalized through acylation and alkylation reactions. Acylation, often performed with acyl chlorides or anhydrides, is a common strategy to protect the amine functionality or to introduce specific acyl groups that can influence the molecule's properties. A notable example is the protection of the amine with a tert-butoxycarbonyl (Boc) group, yielding (1R,2R)-trans-N-Boc-2-Aminocyclohexanol. cymitquimica.comlookchem.com This Boc-protected derivative is stable and allows for selective reactions at the hydroxyl group. cymitquimica.com

Alkylation of the amine group introduces alkyl substituents, which can be crucial for the synthesis of more complex target molecules. For instance, N-benzylation of enantiopure trans-2-aminocyclohexanol, followed by other transformations, provides access to a wide range of diversely substituted derivatives. acs.orgnih.gov

Table 1: Examples of Amine Functionalization of this compound

| Reaction Type | Reagent | Product | Reference |

| Acylation | Di-tert-butyl dicarbonate | (1R,2R)-trans-N-Boc-2-Aminocyclohexanol | cymitquimica.comlookchem.com |

| Alkylation | Benzyl bromide | trans-2-(N-benzyl)amino-1-cyclohexanol | acs.orgnih.gov |

The hydroxyl group of this compound can be oxidized to a ketone. This transformation is a key step in various synthetic pathways. The oxidation can be achieved using various oxidizing agents. A common method involves the use of an organocatalyst, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) or its derivatives, in the presence of an oxidizing agent like sodium hypochlorite (B82951) (NaClO). google.com This process is often performed in a biphasic system with an organic co-solvent. google.com The resulting aminoketone is a valuable intermediate for further synthetic manipulations.

Table 2: Oxidation of the Hydroxyl Group of 2-Aminocyclohexanol (B3021766) Derivatives

| Substrate | Oxidizing System | Product | Application | Reference |

| This compound | Organocatalyst (e.g., TEMPO) + NaClO | (2R)-2-Aminocyclohexanone | Intermediate for further synthesis | google.com |

| (1S,2S)-2-Aminocyclohexanol | Potassium permanganate (B83412) or chromium trioxide | Corresponding ketone | General synthetic transformation |

Incorporation into Heterocyclic Ring Systems

This compound is a key precursor for the synthesis of various heterocyclic ring systems, which are prevalent in many biologically active compounds and pharmaceuticals.

One notable application is in the synthesis of octahydrobenzo[b] researchgate.netCurrent time information in Bangalore, IN.oxazepin-4-one scaffolds. acs.org These structures are core components of certain kinase inhibitors. The synthesis starts with this compound, which undergoes a series of reactions to form the seven-membered heterocyclic ring fused to the cyclohexane ring. acs.org This approach has been utilized in the discovery of potent and selective RIP1 kinase inhibitors for the treatment of inflammatory diseases. acs.org

This compound can be used to form oxazoline (B21484) intermediates. researchgate.net This is typically achieved by reacting the amino alcohol with a carboxylic acid or its derivative. The formation of an oxazoline ring from trans-2-benzylaminocyclohexanol can be accomplished by reaction with benzoyl chloride to protect the nitrogen, followed by treatment with thionyl chloride to induce cyclization. google.com These oxazoline intermediates are valuable in asymmetric synthesis and can be further manipulated to create a variety of chiral products. For instance, they can be used in the optical resolution of iridium(III) complexes. researchgate.net

Table 3: Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Application | Reference |

| Octahydrobenzo[b] researchgate.netCurrent time information in Bangalore, IN.oxazepin-4-one | Core of RIP1 kinase inhibitors | acs.org |

| Oxazoline | Intermediate in asymmetric synthesis and optical resolution | researchgate.netgoogle.com |

Application in the Synthesis of Enantiopure Intermediates

This compound serves as a critical chiral building block in organic synthesis, enabling the preparation of a variety of enantiopure intermediates. Its rigid cyclohexane backbone and defined stereochemistry of the amino and hydroxyl groups make it an effective chiral auxiliary, directing the stereochemical outcome of reactions to produce compounds with high optical purity. These enantiopure intermediates are valuable precursors for complex molecules, including pharmaceuticals.

One notable application is in the asymmetric synthesis of enantiomerically enriched 5,5-diarylhydantoins, which are structurally related to the anticonvulsant drug phenytoin (B1677684). bris.ac.uk In these syntheses, this compound is first incorporated into a reactant molecule. The stereochemical influence of the aminocyclohexanol auxiliary then directs the course of a subsequent key reaction, leading to the formation of a new stereocenter with a high degree of control.

Detailed research has demonstrated the superior performance of this compound derivatives compared to other chiral amines in certain asymmetric reactions. For instance, in the synthesis of iminohydantoins, a derivative of this compound led to a significantly higher diastereomeric ratio than other chiral auxiliaries. bris.ac.uk The rigidity of the trans-2-aminocyclohexanol framework was identified as a key factor in achieving this high selectivity. bris.ac.uk

The general strategy involves attaching the chiral auxiliary to the substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiopure product. The auxiliary can often be recovered and reused, adding to the efficiency of the process. The removal of the this compound auxiliary can typically be achieved under acidic conditions. bris.ac.uk

Detailed Research Findings

The utility of this compound as a chiral auxiliary is highlighted in the diastereoselective intramolecular SNAr reaction to form arylated iminohydantoins. A study systematically screened several chiral amines as auxiliaries, and the O-silylated this compound derivative proved to be the most effective. bris.ac.uk

The following table summarizes the screening of various chiral amine auxiliaries in the synthesis of iminohydantoin 7e. The substrate derived from this compound (entry 5) provided the product with an exceptionally high diastereomeric ratio.

| Entry | Chiral Amine Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| 1 | (R)-1-phenylethylamine | 60:40 | 41 |

| 2 | (R)-1-(1-naphthyl)ethylamine | 65:35 | 40 |

| 3 | (S)-2-amino-1,1-diphenylpropan-1-ol | 50:50 | <5 |

| 4 | O-TBS-(S)-2-amino-1,1-diphenylpropan-1-ol | 70:30 | 35 |

| 5 | This compound | >95:5 | 69 |

Data sourced from Mas-Roselló, J., Okoh, M., & Clayden, J. (2018). bris.ac.uk

Building on this high diastereoselectivity, the synthesis was extended to produce enantiomerically enriched phenytoin derivatives. By employing the O-silylated this compound auxiliary, various ureas were converted into their corresponding iminohydantoins with excellent diastereoselectivity.

The table below presents the results for the asymmetric synthesis of several phenytoin derivatives using this methodology. The reactions consistently proceeded with high diastereoselectivity, demonstrating the robustness of the this compound auxiliary in controlling the stereochemistry of the newly formed quaternary center.

| Entry | Substrate | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | 8a | 9a | >95:5 | 72 |

| 2 | 8b | 9b | >95:5 | 75 |

| 3 | 8c | 9c | >95:5 | 70 |

| 4 | 8d | 9d | >95:5 | 65 |

| 5 | 8e | 9e | >95:5 | 71 |

Data sourced from Mas-Roselló, J., Okoh, M., & Clayden, J. (2018). bris.ac.uk

These findings underscore the value of this compound as a reliable and effective chiral building block for the synthesis of complex, enantiopure intermediates that are precursors to biologically active molecules. bris.ac.uk The high diastereoselectivities achieved are attributed to the well-defined conformational constraints imposed by the chiral auxiliary during the key bond-forming step. bris.ac.uk

Pharmacological and Biological Research Involving 1r,2r 2 Aminocyclohexanol Derivatives

Scaffold Design in Medicinal Chemistry

The use of (1R,2R)-2-aminocyclohexanol as a foundational structure, or scaffold, is a key strategy in modern drug discovery. cymitquimica.comacs.org This approach involves using the aminocyclohexanol core to correctly position other chemical groups (pharmacophores) that are responsible for the molecule's biological activity. The inherent chirality of the (1R,2R) isomer is critical, as it allows for the creation of stereochemically pure compounds, which is often a requirement for selective interaction with biological systems. cymitquimica.com The stability and synthetic accessibility of derivatives, such as the Boc-protected form, further enhance its utility as a versatile building block for creating new pharmaceutical agents. cymitquimica.comlookchem.com

The development of drugs with specific, defined chiral centers is a fundamental principle in pharmacology, and this compound is an exemplary chiral building block for this purpose. researchgate.net The three-dimensional arrangement of atoms in a drug molecule is crucial for its binding to a biological target, much like a key fitting into a lock. The (1R,2R) configuration provides a reliable and predictable starting point for synthesizing complex molecules where the stereochemistry is critical for efficacy and selectivity. cymitquimica.com

Research has demonstrated the application of this chiral scaffold in the synthesis of a variety of compounds. For instance, it has been used as a core structure to create sialyl Lewis X mimetics, which are molecules designed to interfere with cell-adhesion processes in inflammation. dntb.gov.ua It has also been employed in the synthesis of potent and selective kinase inhibitors and other complex molecular architectures where precise stereochemical control is paramount. researchgate.netacs.org The synthesis of a chiral anthracenyl derivative from this compound further illustrates its role in creating optically active molecules for various research applications. ualberta.ca

Table 1: Examples of Complex Molecules Synthesized Using a this compound Scaffold

| Derivative Class | Target/Application | Reference |

|---|---|---|

| Octahydrobenzo[b] nih.govoxazepin-4-ones | Receptor Interacting Protein 1 (RIP1) Kinase Inhibition | acs.org |

| Iridium(III) Complex Diastereomers | Cytotoxic Agents for Cancer Research | researchgate.net |

| Sialyl Lewis X Mimetics | Selectin Antagonism / Anti-inflammatory | dntb.gov.ua |

| Chiral Anthracenyl Derivatives | Chiroptical Sensing | ualberta.ca |

| TRPML Inhibitors (trans-ML-SI3) | TRPML Cation Channel Inhibition | nih.gov |

Exploration of Biological Interactions and Mechanisms of Action

The specific stereochemistry of this compound derivatives dictates their interaction with biological systems. cymitquimica.com The trans-arrangement of the functional groups influences how the molecule presents itself to a protein's binding site, affecting the strength and type of interaction.

While aminocyclohexanols have been studied for their interaction with enzyme systems, research into the biosynthesis of the natural product cispentacin has shown that the (1R,2S)-cis-isomer, not the (1R,2R)-trans-isomer, is the one that interacts effectively with type II polyketide synthase-like enzymes. smolecule.com Studies indicate that the (1R,2R) isomer exhibits reduced binding capabilities to these specific enzymes, likely due to steric hindrance and altered molecular recognition patterns resulting from its different stereochemical configuration. smolecule.com However, research on other enzyme systems has utilized the (1R,2R) scaffold. For example, a novel cyclohexylamine (B46788) oxidase (ArCHAO) from the bacterium Arthrobacter sp. showed R-stereoselective deamination activity toward various β-amino alcohols, and colorimetric assays were developed for strains acting on (1R,2R)-trans-2-aminocyclohexanol. researchgate.net

Derivatives of this compound are designed to modulate, or alter, the interactions between proteins and their natural ligands. This can either enhance or block a biological signal. A key example is the development of inhibitors for Receptor Interacting Protein 1 (RIP1) kinase, where the this compound scaffold was used to build a molecule that binds to the kinase and blocks its activity. acs.org

In another application, this compound was used as a chiral auxiliary to resolve racemic mixtures of cyclometalated iridium(III) complexes. researchgate.net The resulting optically pure iridium complexes showed different levels of cytotoxicity against cancer cells, demonstrating that the specific 3D structure derived from the aminocyclohexanol scaffold could modulate the interaction of these metal complexes with cellular components, leading to different biological outcomes. researchgate.net Furthermore, the development of M1 positive allosteric modulators (PAMs) for potential use in Alzheimer's disease has utilized aminocyclohexanol derivatives to fine-tune the activity of the M1 muscarinic receptor, a type of G-protein coupled receptor. nih.gov

Spleen tyrosine kinase (SYK) is a crucial mediator in the signaling pathways of various immune cells and is a significant target for treating inflammatory diseases and certain cancers. nih.govnih.gov While the broader aminocyclohexanol scaffold has been explored for SYK inhibition, specific and potent inhibitors have been developed using the (1R,2S)-cis-aminocyclohexanol isomer. smolecule.com For example, the compound RO9021, a novel ATP-competitive inhibitor of SYK, is chemically named 6-[(1R,2S) -2-Amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide. nih.gov This inhibitor was shown to suppress signaling from B-cell receptors and Fc receptors, highlighting the utility of the aminocyclohexanol core in designing SYK inhibitors. nih.gov While patents for pyrazolo[1,5-a]pyridine (B1195680) derivatives as SYK inhibitors exist, specific examples explicitly using the (1R,2R) isomer are not detailed in the provided research. molaid.com

Potential Therapeutic Applications of this compound Derivatives

The diverse biological interactions of this compound derivatives have led to their investigation for several potential therapeutic uses.

Table 2: Summary of Biological Interactions and Potential Applications

| Biological Target/Process | Derivative Type | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|

| Receptor Interacting Protein 1 (RIP1) Kinase | Octahydrobenzo[b] nih.govoxazepin-4-one | Inflammatory Diseases | acs.org |

| Selectin-mediated Cell Adhesion | Sialyl Lewis X Mimetics | Anti-inflammatory conditions | dntb.gov.ua |

| M1 Muscarinic Receptor | Benzoisoquinolinone Positive Allosteric Modulator | Cognitive Disorders (e.g., Alzheimer's Disease) | nih.gov |

| Cancer Cell Proliferation | Iridium(III) Complexes | Oncology (Cytotoxic Agents) | researchgate.net |

| TRPML Cation Channels | trans-Sulfonyl-piperazinyl-aminocyclohexane | TRPML-related channelopathies | nih.gov |

Derivatives that inhibit RIP1 kinase are being explored for treating inflammatory diseases like psoriasis and rheumatoid arthritis. acs.org Molecules designed as sialyl Lewis X mimetics have potential as anti-inflammatory agents by blocking the adhesion of immune cells to blood vessel walls. dntb.gov.ua The development of positive allosteric modulators of the M1 muscarinic receptor could offer a new approach for treating the cognitive deficits seen in Alzheimer's disease. nih.gov Additionally, the cytotoxic effects of iridium complexes derived from this compound suggest a potential, albeit early, avenue for research into new anticancer agents. researchgate.net

Research in Neurodegenerative Diseases

Derivatives of aminocyclohexanol have been investigated for their potential to modulate neuronal activity and offer therapeutic benefits in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. The specific three-dimensional structure of these compounds allows for selective binding to enzymes and receptors within the central nervous system. smolecule.com For instance, certain (1S,2S)-2-Aminocyclohexanol derivatives have been shown to enhance potency as positive allosteric modulators (PAMs) by forming hydrogen bonds with receptor residues like Tyr179. However, a significant challenge with some of these derivatives is their susceptibility to P-glycoprotein efflux, which can limit their bioavailability in the brain. To address this, structural modifications, such as the inclusion of a pyran substitution, have been explored to mitigate this issue while preserving efficacy in rodent models of memory.

Furthermore, research into mitofusin activators for neurodegenerative diseases has utilized the this compound scaffold. nih.gov A lead compound, which demonstrated in vivo engagement of neuronal mitochondria, was found to have a short half-life in plasma and the brain, suggesting a "burst activation" profile. nih.gov To achieve more sustained therapeutic effects, a new series of analogs were designed, incorporating cycloalkyl groups into the linker. A cyclopropyl-containing analog, specifically the trans-R/R enantiomer, exhibited improved plasma and brain half-life and prolonged pharmacodynamic effects in neurons. nih.gov This highlights the importance of stereochemistry and structural modifications in designing derivatives with optimal pharmacokinetic and pharmacodynamic properties for treating neurodegenerative disorders. nih.gov

A recent patent application describes novel inhibitors of the NLRP3 inflammasome, which is implicated in the inflammatory processes of several neurodegenerative diseases, including Alzheimer's and Parkinson's. google.com The synthesis of these inhibitors utilizes this compound hydrochloride as a key starting material. google.com

Investigations in Cancer Therapeutics

The this compound framework has been employed in the design of novel anti-cancer agents. One area of focus has been the development of iridium(III) complex-peptide hybrids. In this approach, racemic iridium(III) complexes are resolved into their individual enantiomers by forming diastereomers with chiral auxiliaries like this compound. researchgate.net These optically pure iridium complexes have shown potential as cytotoxic agents against cancer cells. researchgate.net

Another strategy involves the synthesis of β-amino alcohol ligands and their metal complexes. For example, copper(II) and zinc(II) complexes of a derivative, 2-(2-(2-Hydroxyethylamino)ethylamino)cyclohexanol (HEAC), have been prepared and investigated for their anticancer activities. st-andrews.ac.uk Nanoparticles of these complexes were evaluated against the human leukemia cell line K562, and their interactions with various biomacromolecules, such as BRAF kinase and DNA gyrase, were studied through docking calculations. st-andrews.ac.uk

Furthermore, derivatives of pyrrolopyrimidine have been developed as selective disruptors of the perinucleolar compartment (PNC), a marker associated with tumor progression and metastasis. nih.gov The synthesis of these compounds involved the reaction of a formimidate with trans-2-aminocyclohexanol hydrochloride. nih.gov Structure-activity relationship studies revealed that the 1,2-substituted isomer was less potent than the 1,4-substituted analog, and the introduction of a methylene (B1212753) linker further reduced potency. nih.gov

Table 1: Investigated this compound Derivatives in Cancer Research

| Derivative Class | Therapeutic Target/Mechanism | Key Findings |

|---|---|---|

| Iridium(III) complex-peptide hybrids | Cytotoxicity against cancer cells | This compound used as a chiral auxiliary for optical resolution. researchgate.net |

| Copper(II) and zinc(II) complexes of HEAC | Interaction with biomacromolecules (e.g., BRAF kinase, DNA gyrase) | Nanoparticles evaluated against human leukemia cell line K562. st-andrews.ac.uk |

| Pyrrolopyrimidine derivatives | Disruption of the perinucleolar compartment (PNC) | Structure-activity relationship studies performed to optimize potency. nih.gov |

Development of Anti-inflammatory Agents (e.g., RIP1 Kinase Inhibitors)

A significant area of research has been the development of this compound derivatives as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key regulator of inflammation and necroptosis. acs.orgnih.gov Dysregulation of RIP1 kinase signaling is implicated in a variety of inflammatory diseases. acs.org

One approach led to the discovery of a clinical candidate, GSK2982772, a benzoxazepinone derivative. acs.org The synthesis of a related octahydrobenzo[b] smolecule.comnih.govoxazepin-4-one started from this compound. acs.org This class of inhibitors was found to bind to an allosteric lipophilic pocket at the back of the ATP binding site of RIP1, rather than interacting with the kinase hinge. acs.org

Another research effort focused on the development of potent and selective type-II RIPK1 inhibitors. nih.gov This work led to the identification of a lead compound that demonstrated significant efficacy in mouse models of acute and chronic inflammatory diseases. nih.gov The development of CXCR4 antagonists as a novel anti-inflammatory strategy has also been proposed, as the CXCR4/CXCL12 axis plays a crucial role in the chemotaxis of inflammatory cells. nih.gov

Table 2: RIP1 Kinase Inhibitors Derived from this compound

| Inhibitor Class | Mechanism of Action | Starting Material |

|---|---|---|

| Benzoxazepinones (e.g., GSK2982772) | Allosteric inhibition, binding to a lipophilic pocket | This compound acs.org |

| Type-II Kinase Inhibitors | Targeting the DLG-out inactive conformation | Not specified |

Antimicrobial Agent Synthesis

Derivatives of this compound have shown promise as antimicrobial agents. For instance, novel deoxycholic acid-amino alcohol conjugates have been synthesized and evaluated for their antimicrobial activity. acs.org One such study identified that a derivative demonstrated promising efficacy against both Staphylococcus aureus and Escherichia coli. acs.org

In another study, a series of benzotriazole-based β-amino alcohols were synthesized and subsequently used to create corresponding oxazolidine (B1195125) derivatives. acs.org These compounds were screened for their antimicrobial activity against Gram-positive bacterial strains. acs.org

The lipopeptide Tridecaptin B1, which exhibits activity against multidrug-resistant Gram-negative bacteria, has also been a subject of study. rsc.org To determine the stereochemistry of the lipid tail of this natural product, a cyclohexanol (B46403) derivative was synthesized from 2,3-anthracenedicarboxylic acid anhydride (B1165640) and this compound. rsc.org This derivative was used to create fluorescent anthracenyl esters of the lipid tail, allowing for the separation and identification of the correct diastereomer. rsc.org

Table 3: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Organisms | Key Findings |

|---|---|---|

| Deoxycholic acid-amino alcohol conjugates | S. aureus, E. coli | Promising efficacy against both Gram-positive and Gram-negative bacteria. acs.org |

| Benzotriazole-based β-amino alcohols and oxazolidines | Gram-positive bacteria | Synthesized and evaluated for antimicrobial activity. acs.org |

| Anthracenyl derivative of this compound | Used in the study of Tridecaptin B1 | Aided in determining the stereochemistry of the lipid tail of an antimicrobial lipopeptide. rsc.org |

Conformational Studies and Structure-Activity Relationships

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and conformational preferences. Understanding these aspects is crucial for designing more potent and selective therapeutic agents.

pH-Triggered Conformational Switches

This pH-triggered conformational switching has potential applications in the development of "smart" drug delivery systems and molecular sensors that respond to changes in the physiological pH environment. nih.govresearchgate.net For example, this principle has been applied to lipid amphiphiles and colloids, rendering them pH-sensitive. nih.govrsc.org

Intramolecular Hydrogen Bonding Effects on Conformation

Intramolecular hydrogen bonding plays a critical role in determining the conformational preferences of this compound and its derivatives. westmont.edursc.org In non-polar solvents, the diequatorial (ee) conformer of trans-2-halogenocyclohexanols is stabilized by an intramolecular hydrogen bond between the hydroxyl and halogen groups. rsc.org

In the context of pH-triggered conformational switches, the intramolecular hydrogen bond between the protonated amino group and the hydroxyl group stabilizes the conformer with both substituents in the equatorial position. researchgate.net The strength of this hydrogen bond, along with other non-covalent interactions, dictates the position of the conformational equilibrium. westmont.edu The interplay of these forces is also influenced by the solvent, with polar solvents being able to disrupt intramolecular hydrogen bonds through competing intermolecular interactions. westmont.edu The photophysical properties of related amino-substituted compounds have also been shown to be significantly affected by both intramolecular and intermolecular hydrogen bonding. nih.gov

Advanced Spectroscopic and Computational Studies of 1r,2r 2 Aminocyclohexanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and analyzing the conformational dynamics of (1R,2R)-2-aminocyclohexanol and its derivatives in solution.

The cyclohexane (B81311) ring of this compound is not static but exists in a dynamic equilibrium between two chair conformations. In the trans isomer, the amino and hydroxyl groups can be either in a diequatorial (e,e) or a diaxial (a,a) orientation. ¹H NMR spectroscopy is instrumental in studying this conformational equilibrium. pacific.edu

The position of this equilibrium is influenced by various factors, including the solvent and the nature of substituents on the amino and hydroxyl groups. westmont.edu The key to this analysis lies in the vicinal coupling constants (³J) between adjacent protons on the cyclohexane ring. Large coupling constants (typically 9-12 Hz) are characteristic of a trans-diaxial relationship between protons, while smaller values (2-5 Hz) indicate axial-equatorial or equatorial-equatorial interactions. westmont.edu By observing a single set of averaged NMR signals, it can be inferred that the conformational interchange is rapid on the NMR timescale. westmont.edu

Studies on derivatives of trans-2-aminocyclohexanol have shown that protonation of the amino group can trigger a conformational flip. pacific.edu This change is often driven by the formation of a strong intramolecular hydrogen bond in the protonated state. pacific.edu For instance, research on N-acyl and other derivatives demonstrates that the conformational balance is highly dependent on the solvent's polarity. In non-polar solvents like chloroform-d (B32938) (CDCl₃), one conformer may be heavily favored, whereas, in polar solvents like methanol-d₄ (CD₃OD), the equilibrium can shift significantly. westmont.edu

| Derivative Type | Solvent | Predominant Conformer | Key Observation | Reference |

| Bis-acyloxy-trans-2-aminocyclohexanols | CDCl₃ | Conformer with diequatorial substituents (more stable) | Equilibrium shifts upon protonation | pacific.eduwestmont.edu |

| Bis-acyloxy-trans-2-aminocyclohexanols | CD₃OD | Conformer with diaxial substituents (less stable) | Solvent polarity significantly affects equilibrium | westmont.edu |

This table illustrates the influence of solvent on the conformational equilibrium of trans-2-aminocyclohexanol derivatives as studied by ¹H NMR.

NMR spectroscopy can also be employed to determine the acidity constants (pKa) of molecules. The chemical shifts of protons near an ionizable group, such as the amino group in this compound, are sensitive to the pH (or pD in deuterated solvents) of the solution. westmont.edu

By monitoring the chemical shift of specific protons as a function of added acid or base, an NMR titration curve can be generated. mnstate.edupacific.edu According to the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the protonated and deprotonated species are equal. westmont.edupacific.edu This corresponds to the midpoint of the titration curve. westmont.edu This method has been successfully used to estimate the pKa values for a series of protonated trans-2-aminocyclohexanol derivatives in methanol-d₄. The obtained pKa values were found to vary over a wide range, from 2.5 to 7.4, depending on the substituents on the amino group, which highlights the influence of the molecular structure on basicity. westmont.edu

| Derivative Substituent | Solvent | Estimated pKa | Method | Reference |

| Pyrrolidinyl | CD₃OD | 7.4 | ¹H NMR Titration | westmont.edu |

| Morpholinyl | CD₃OD | 4.9 | ¹H NMR Titration | westmont.edu |

| Phenylamino | CD₃OD | 2.5 | ¹H NMR Titration | westmont.edu |

This table presents the estimated pKa values for different derivatives of trans-2-aminocyclohexanol, demonstrating the utility of NMR titration.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight and elemental composition of this compound and its derivatives. Techniques such as High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, which allow for the unambiguous determination of the molecular formula. nih.gov For example, in the characterization of synthesized derivatives, HRMS data is often reported to confirm that the desired product has been obtained, with the measured mass agreeing with the calculated value to within a few parts per million. nih.govoup.com This level of precision is crucial for distinguishing between compounds with similar nominal masses.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS provide information about connectivity and mass, X-ray crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. nih.gov For chiral molecules like this compound, obtaining a single crystal suitable for X-ray diffraction analysis allows for the unambiguous confirmation of the (1R,2R) stereochemistry. harvard.edu

This technique is particularly important when synthesizing chiral ligands or catalysts, as the stereochemical purity and configuration of the final product are critical to its function. researchgate.net The crystal structure reveals precise bond lengths, bond angles, and torsion angles, providing a static picture of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The absolute configuration is often determined for hydrochloride salts of the amino alcohol, which tend to form high-quality crystals.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to complement experimental findings from spectroscopic and crystallographic studies. Molecular modeling techniques allow for the investigation of molecular properties that may be difficult or impossible to measure directly.

Computational methods, such as Density Functional Theory (DFT), are used to model chemical reactions and predict their outcomes. science.gov For this compound and its derivatives, which are frequently used as chiral ligands in asymmetric catalysis, molecular modeling can provide insights into the mechanism of stereoselectivity. acs.orgresearchgate.net

By calculating the energies of different transition states, chemists can predict which stereoisomeric product will be favored in a reaction. acs.org For example, modeling the interaction between a metal catalyst, a chiral ligand derived from this compound, and a substrate can help explain why one enantiomer of the product is formed in excess. These computational studies can rationalize the high enantiomeric excesses (up to 96% ee) observed in reactions like the asymmetric transfer hydrogenation of ketones or the addition of organometallic reagents to aldehydes when using ligands based on this amino alcohol. acs.orgnih.gov Such predictive power is crucial for the rational design of new and more efficient chiral catalysts.

Ligand-Protein Docking Simulations

Molecular docking is a computational technique widely used in drug discovery to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps in understanding the binding mode and estimating the strength of the interaction, thereby guiding the design and optimization of new therapeutic agents. nih.gov For derivatives of this compound, ligand-protein docking simulations have been instrumental in elucidating their mechanism of action and structure-activity relationships (SAR) at various biological targets.

A notable application of molecular docking has been in the study of N,2-substituted cycloalkylamines derived from this compound as potential norepinephrine (B1679862) reuptake inhibitors. nih.gov These computational studies aimed to understand the key interactions within the norepinephrine transporter (NET) binding pocket, which is characterized by a hydrophilic site and two hydrophobic pockets. nih.gov Docking simulations helped to rationalize the observed stereoselectivity, providing a structural basis for why certain stereoisomers exhibit higher inhibitory potency. nih.gov The predicted binding modes shed light on the crucial electrostatic interactions and hydrogen bonds that govern the recognition of these ligands by the transporter. nih.gov

In the context of anticancer research, docking calculations were performed for a β-amino alcohol ligand, 2-(2-(2-Hydroxyethylamino)ethylamino)cyclohexanol (HEAC), and its copper(II) and zinc(II) complexes. st-andrews.ac.uk These simulations investigated the potential interactions with nine different biomacromolecules known to be involved in cancer pathways, including BRAF kinase, DNA gyrase, histone deacetylase 7 (HDAC7), and topoisomerase II (Top II). st-andrews.ac.uk The results from these docking studies provide a theoretical framework for understanding the compounds' potential anticancer activities, which were then correlated with in vitro cytotoxicity assays. st-andrews.ac.uk

Furthermore, docking studies have been employed to investigate the interactions of other complex derivatives. For instance, in the development of antagonists for the human cannabinoid 1 (hCB1) receptor, docking simulations of related imidazole (B134444) derivatives helped to visualize their binding deep within the receptor's pocket. acs.org These models identified critical π-π stacking interactions with phenylalanine residues and the occupation of a narrow, lipophilic channel within the receptor by parts of the ligand. acs.org Such insights are invaluable for the rational design of ligands with desired affinity and kinetic profiles. acs.org

The following table summarizes key findings from ligand-protein docking simulations involving derivatives of this compound.

| Target Protein | Ligand Type | Key Findings from Docking Simulations | Reference |

| Norepinephrine Transporter (NET) | N,2-substituted cycloalkylamines | Predicted binding modes helped explain stereoselective recognition; interactions occur in a pocket with hydrophilic and hydrophobic subsites. | nih.gov |

| Various Anticancer Targets (e.g., BRAF kinase, DNA gyrase, Top II) | β-amino alcohol ligand (HEAC) and its Cu(II)/Zn(II) complexes | Investigated the ability of the compounds to interact with nine different cancer-related biomacromolecules. | st-andrews.ac.uk |

| Human Cannabinoid 1 (hCB1) Receptor | 1,2-Diarylimidazol-4-carboxamide derivatives | Ligands bind deep in a lipophilic channel, forming π-π interactions with key phenylalanine residues (Phe102, Phe170). | acs.org |

| PD-1/PD-L1 | Small molecule inhibitors | Molecular docking was used as part of a virtual screening workflow to identify novel inhibitors of this immune checkpoint interaction. | nih.gov |

Conformational Analysis using Quantum Chemical Methods

The biological activity and interaction profile of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for performing detailed conformational analyses. These methods allow for the calculation of the geometric and electronic structures of different conformers and the determination of their relative stabilities.

For trans-2-aminocyclohexanol derivatives like this compound, a critical conformational feature is the strong preference for a chair conformation where the amino and hydroxyl groups both occupy equatorial positions. This diequatorial arrangement is significantly stabilized by an intramolecular hydrogen bond between the two functional groups.

A fascinating aspect of the conformational behavior of trans-2-aminocyclohexanol derivatives is their response to changes in pH. researchgate.net Upon protonation of the amino group, a significant conformational change can be triggered. researchgate.net The resulting ammonium (B1175870) group and the hydroxyl group, when in equatorial positions, can form a very strong intramolecular hydrogen bond, further enhanced by favorable electrostatic interactions. researchgate.net The energy of these stabilizing interactions has been estimated to be over 10 kJ/mol, and in some derivatives, can exceed 20 kJ/mol. researchgate.net This energy is substantial enough to enforce a specific ring conformation, leading to the characterization of these molecules as "conformational pH triggers". researchgate.net This pH-induced conformational switching is a key property that can be exploited in the design of molecular sensors and smart drug delivery systems. researchgate.net

The table below outlines key findings from conformational studies on the trans-2-aminocyclohexanol scaffold using quantum chemical methods.

| Method | System Studied | Key Findings | Reference |

| Density Functional Theory (DFT) | trans-2-Aminocyclohexanol derivatives | On protonation, the diequatorial conformer is strongly favored due to intramolecular hydrogen bonding and electrostatic interactions. The energy of this interaction can exceed 20 kJ/mol, making the system a "conformational pH trigger". | researchgate.net |

| Density Functional Theory (DFT) | Iridium(III) complexes with (1R,2R)-2-ACH units | Calculations predicted the most stable structures for different diastereomers (Δ- and Λ-forms), explaining the observed "horizontal" vs. "vertical" orientation of the chiral units. | acs.org |

| Quantum Chemical Calculations | β-amino alcohol ligand (HEAC) | The thermodynamic stability and charge distribution pattern of the ligand and its metal complexes were studied. | st-andrews.ac.uk |

Future Research Directions and Emerging Applications of 1r,2r 2 Aminocyclohexanol

Development of Novel Synthetic Methodologies with Improved Efficiency and Enantioselectivity

While established methods for synthesizing (1R,2R)-2-aminocyclohexanol exist, ongoing research aims to develop more efficient, cost-effective, and stereoselective routes. A significant emerging trend is the use of biocatalysis. Researchers have reported an artificial cascade biocatalysis system that can produce all four stereoisomers of 2-aminocyclohexanol (B3021766), starting from the readily available cyclohexene (B86901) oxide, without the need to isolate intermediates. cjcatal.com This method achieves high yields (up to 95%) and excellent stereoselectivity (up to 98% diastereomeric excess). cjcatal.com

Another area of focus is the improvement of resolution techniques for racemic mixtures. An efficient protocol for resolving racemic 2-aminocyclohexanol derivatives has been described, which uses sequential application of (R)- and (S)-mandelic acid to yield both enantiomers with over 99% enantiomeric excess (ee). acs.org This method is notable for its simple aqueous workup and the near-quantitative recovery of the resolving agent. acs.org Further research into enantioselective deamination processes, potentially using novel enzymes, also shows promise for the deracemization of racemic β-amino alcohols. researchgate.net

| Synthetic Methodology | Key Features | Reported Efficiency | Source(s) |

| Artificial Cascade Biocatalysis | Uses epoxide hydrolase, alcohol dehydrogenase, and reductive aminase/amine dehydrogenase; starts from cyclohexene oxide. | Yields up to 95%; Stereoselectivity up to 98% de. | cjcatal.com |

| Sequential Resolution | Employs (R)- and (S)-mandelic acid to resolve racemic mixtures. | Enantiomeric excess >99% ee; almost quantitative recovery of mandelic acid. | acs.org |

| Optical Resolution | Utilizes R-2-methoxyphenylacetic acid as a resolving agent for racemic trans-2-aminocyclohexanol. | Optical purity of at least 99% ee. | google.com |

Exploration of New Catalytic Applications in Asymmetric Synthesis

The utility of this compound and its derivatives as ligands and chiral auxiliaries in asymmetric catalysis is a fertile ground for future exploration. These compounds have already demonstrated success in the asymmetric phenyl transfer to aldehydes and in the transfer hydrogenation of aryl ketones, yielding products with high enantioselectivity (up to 96% ee). acs.org

Future work will likely focus on designing new ligands derived from the this compound backbone for a broader range of chemical transformations. For instance, the development of phosphinothiourea catalysts for the enantioselective ring-opening of aziridines suggests that derivatives could be tailored for novel bifunctional asymmetric catalysis. nih.gov The objective is to create highly ordered, enantiodetermining transition states for reactions that are currently challenging to control. Researchers will likely investigate these new catalysts in reactions such as C-C bond formations, hydroaminations, and other addition reactions where precise stereocontrol is paramount.

Expansion of Medicinal Chemistry Applications Beyond Current Scope

As a key chiral building block, this compound is integral to the synthesis of numerous bioactive molecules and pharmaceuticals. cjcatal.com Its rigid cyclic structure provides a well-defined scaffold for presenting functional groups in precise three-dimensional orientations, which is crucial for molecular recognition at biological targets.

One notable application has been its use as a core structure in the synthesis of sialyl Lewis X mimetics, which are important in studying cell adhesion and inflammation. sinica.edu.tw Furthermore, the incorporation of β-amino alcohol moieties into other molecular frameworks, such as flavonols, has been suggested to create potential antifungal agents. researchgate.net Future medicinal chemistry research will likely expand its application as a scaffold to target a wider range of diseases. Its derivatives are being investigated in the synthesis of complex molecules targeting cancer and inflammatory pathways. chemscene.comambeed.com The goal is to leverage its stereochemically defined structure to develop new therapeutic agents with high potency and selectivity.

Investigation of Materials Science Applications (e.g., Chiral Catalysts, Liquid Crystals)

An emerging and less explored frontier for this compound is its application in materials science. aynchem.com The compound's inherent chirality and rigid structure make it an attractive candidate for the development of novel functional materials. It has been identified as a component in the production of chiral catalysts and liquid crystals. evitachem.com

Future research is anticipated to focus on incorporating the this compound unit into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). chemscene.com Such chiral materials could have applications in enantioselective separations, sensing, and asymmetric catalysis. In the area of liquid crystals, its stereogenic centers could be used to induce helical twisting in nematic phases, leading to the formation of chiral liquid crystal displays with unique optical properties. These applications remain largely at the conceptual stage, representing a significant opportunity for fundamental and applied research. evitachem.comchemscene.com

Mechanistic Studies of Biological Interactions at a Molecular Level

A deeper understanding of how molecules derived from this compound interact with biological systems at the molecular level is crucial for rational drug design and the development of new biocatalysts. Future research will increasingly employ a combination of experimental and computational methods to elucidate these mechanisms.

Studies have already highlighted the importance of its stereochemistry in enzyme-ligand interactions and have noted the role of intramolecular hydrogen bonding in influencing its reactivity. Future investigations will likely involve detailed kinetic studies of enzymes that metabolize or are inhibited by these compounds, such as determining key parameters like Kₘ and kcat. researchgate.net Advanced spectroscopic techniques, alongside computational methods like Density Functional Theory (DFT), can be used to model the transition states of enzymatic reactions or the binding modes of these molecules within receptor pockets. Such mechanistic insights are essential for optimizing the structure of this compound-based compounds for enhanced biological activity and selectivity.

Q & A

Q. What are the common synthetic routes for (1R,2R)-2-aminocyclohexanol, and how does stereochemical purity affect yield?

this compound is typically synthesized via stereoselective reduction of cyclohexene oxide derivatives or chiral resolution of racemic mixtures. A documented method involves reacting this compound hydrochloride with intermediates like thieno[3,2-d]pyrimidinylphenyl acetamide under standard coupling conditions, followed by silica gel chromatography to achieve 73% yield . Stereochemical purity is critical, as impurities in the diastereomeric or enantiomeric forms (e.g., cis- or trans-isomers) can lead to reduced reaction efficiency or undesired byproducts. For example, cis-2-aminocyclohexanol hydrochloride (mp 186–190°C) and trans-isomers (mp 172–175°C) exhibit distinct physical properties, necessitating precise characterization .

Q. How can researchers validate the stereochemical configuration of this compound?

Validation requires a combination of chiral HPLC, X-ray crystallography, and nuclear Overhauser effect (NOE) NMR spectroscopy. For instance, enantiomeric purity can be confirmed using chiral columns optimized for amino alcohols, while single-crystal X-ray diffraction provides unambiguous stereochemical assignment, as demonstrated in glycopeptide studies involving this compound derivatives .

Q. What solvent systems are optimal for purifying this compound derivatives?

The compound is polar due to its amino and hydroxyl groups, making it soluble in water and polar organic solvents (e.g., ethanol, ethyl acetate). Silica gel chromatography with eluents such as methanol/dichloromethane (1:10–1:5 v/v) is effective for purification. For hydrochloride salts, recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved without racemization?

Enantioselective methods include asymmetric hydrogenation of cyclohexenone precursors using chiral catalysts (e.g., Rhodium-BINAP complexes) or enzymatic resolution. Computational modeling of transition states can guide catalyst selection to minimize racemization. For example, Diels-Alder adducts of ethyl(E)-3-nitroacrylate and furan have been used to synthesize enantiomerically pure β-amino acids, a strategy adaptable to this compound derivatives .

Q. What role does this compound play in designing glycomimetics or enzyme inhibitors?

The compound’s rigid cyclohexane backbone and dual functional groups make it a scaffold for mimicking carbohydrate epitopes. For example, it has been incorporated into glycopeptides as a sialyl Lewis X mimetic to study carbohydrate-protein interactions, particularly in inflammation and cancer metastasis . Additionally, its derivatives are used in TRK inhibitor synthesis for targeting tropomyosin receptor kinases .

Q. How can researchers resolve enantiomeric mixtures of 2-aminocyclohexanol derivatives?

Diastereomeric salt formation with chiral acids (e.g., tartaric acid) or kinetic resolution using lipases are common. For instance, trans-2-aminocyclohexanol hydrochloride (CAS 5456-63-3) can be separated from cis-isomers via fractional crystallization, leveraging differences in melting points and solubility .

Q. What stability challenges arise when using this compound in aqueous or oxidative conditions?

The compound is prone to oxidation at the amino group, requiring inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage. In aqueous solutions, pH control (pH 6–8) prevents decomposition, as noted in safety data sheets for related amino alcohols .

Q. How can computational methods predict the bioactivity of this compound-based compounds?

Density functional theory (DFT) calculations and molecular docking simulate interactions with biological targets (e.g., TRK kinases). These methods were applied in the design of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides, where the (1R,2R)-configuration enhanced binding affinity .

Q. What in vivo metabolic pathways involve this compound derivatives?

Studies on tramadol analogs (structurally related cyclohexanol derivatives) suggest cytochrome P450-mediated oxidation and glucuronidation as primary metabolic routes. Pharmacokinetic profiling via LC-MS/MS is recommended to identify metabolites and assess bioavailability .

Q. How do researchers address discrepancies in reported physical properties (e.g., melting points) of this compound salts?

Variations often arise from impurities or polymorphic forms. Cross-referencing multiple sources (e.g., CAS 13374-31-7 for the hydrochloride salt) and using differential scanning calorimetry (DSC) ensures accuracy. For example, cis-2-aminocyclohexanol hydrochloride’s mp ranges from 186–190°C, while the trans-isomer melts at 172–175°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.